
9,10-Dimethyltetradecahydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dimethyltetradecahydroacridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a tetradecahydroacridine core with two methyl groups attached at the 9th and 10th positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethyltetradecahydroacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
9,10-Dimethyltetradecahydroacridine undergoes various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, typically converting double bonds to single bonds or reducing ketones to alcohols.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by the use of specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used, often in anhydrous solvents.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2), while nucleophilic substitutions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
科学研究应用
9,10-Dimethyltetradecahydroacridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
作用机制
The mechanism of action of 9,10-Dimethyltetradecahydroacridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
9,10-Dihydroacridine: This compound shares a similar core structure but lacks the methyl groups at the 9th and 10th positions.
9,9-Dimethyl-9,10-dihydroacridine: Similar in structure but with different hydrogenation states and functional groups.
Uniqueness
9,10-Dimethyltetradecahydroacridine is unique due to its specific substitution pattern and hydrogenation state, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
114310-62-2 |
|---|---|
分子式 |
C15H27N |
分子量 |
221.38 g/mol |
IUPAC 名称 |
9,10-dimethyl-2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-acridine |
InChI |
InChI=1S/C15H27N/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15/h11-15H,3-10H2,1-2H3 |
InChI 键 |
RBEVZGUSUSYVJW-UHFFFAOYSA-N |
规范 SMILES |
CC1C2CCCCC2N(C3C1CCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((Hydroxy(2-hydroxy-3-((hydroxy(2-((12-hydroxy-13-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)nonadec-9-enoyl)oxy)-3-(octadeca-9,12-dienoyloxy)propoxy)phosphoryl)oxy)propoxy)phosphoryl)oxy)propane-1,2-diyl bis(octadeca-9,12-dienoate)](/img/structure/B12935727.png)
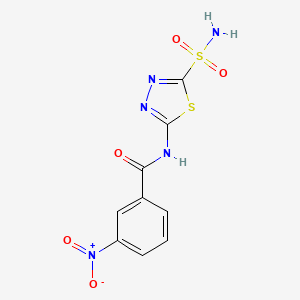
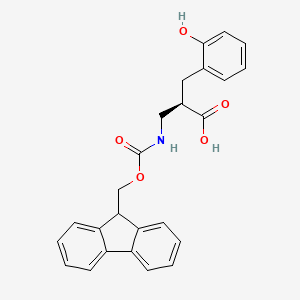

![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)
![Methyl 6-amino-1-isopropyl-2H-pyrrolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12935773.png)
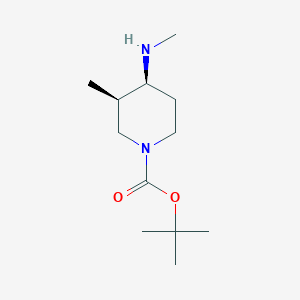
![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
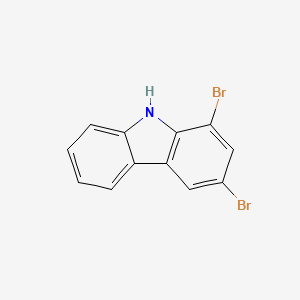
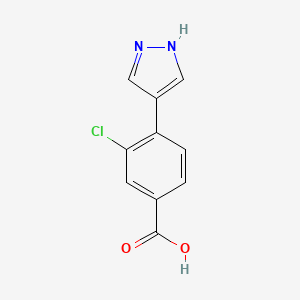
![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)
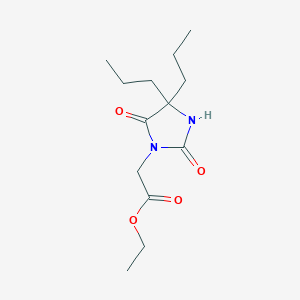
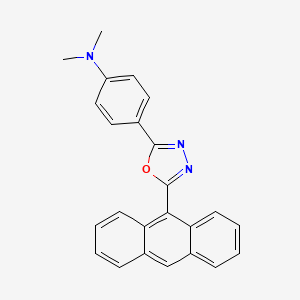
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
